![molecular formula C15H24N4O4 B1144014 Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate CAS No. 1364663-30-8](/img/structure/B1144014.png)
Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate
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Description
Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C15H24N4O4 and a molecular weight of 324.37546 . This compound is intended for research use only and is not meant for human or veterinary use.
Synthesis Analysis
The synthesis of carbamates like Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Chemical Reactions Analysis
Carbamates like Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate can be synthesized through various reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates can produce carbamates under mild conditions . This environmentally friendly approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .Scientific Research Applications
Carbamate Synthesis
This compound can be used in the synthesis of carbamates . Carbamates are organic compounds derived from carbamic acid and find wide use in a variety of fields such as medicine, agriculture, and polymer industry .
Generation of Enol Triflates
2,6-Di-tert-butyl-4-methylpyridine is used for the generation of enol triflates from ketones using trifluoromethanesulfonic anhydride . Although not the exact compound , it’s structurally similar and suggests potential use in similar reactions.
Synthesis of 1,2-dihydro-2-silanaphthalene Derivatives
Again, while not the exact compound, 2,6-Di-tert-butyl-4-methylpyridine is used in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives . This suggests potential use in similar reactions.
Base in PtCl4-catalyzed Cyclization Reactions
2,6-Di-tert-butyl-4-methylpyridine is used as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives . This suggests potential use in similar reactions.
Synthesis of α-substituted Amides or N-protected Amines
A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines . This suggests potential use in similar reactions.
Synthesis of Substituted O-aryl Carbamates
N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This suggests potential use in similar reactions.
properties
IUPAC Name |
tert-butyl N-(6-amino-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNGOQZUIDSNRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719908 |
Source
|
Record name | Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate | |
CAS RN |
1364663-30-8 |
Source
|
Record name | Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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